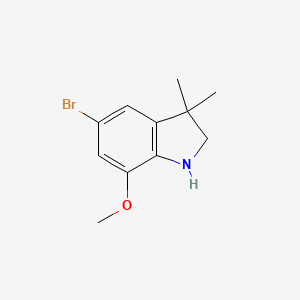
5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the bromination of 7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole include other indole derivatives such as:
- 5-Bromo-2,3-dimethyl-1H-indole
- 7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-indole
- 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole
These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities
Propiedades
Fórmula molecular |
C11H14BrNO |
|---|---|
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
5-bromo-7-methoxy-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14BrNO/c1-11(2)6-13-10-8(11)4-7(12)5-9(10)14-3/h4-5,13H,6H2,1-3H3 |
Clave InChI |
WMTVSTMZWBLZRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC2=C1C=C(C=C2OC)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B13065312.png)
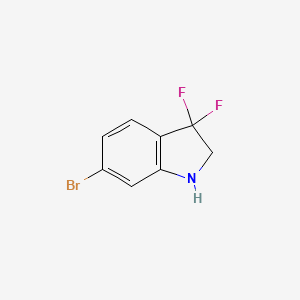
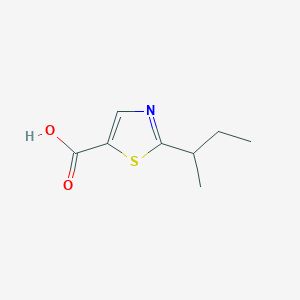
![6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13065327.png)
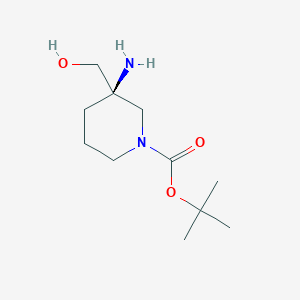
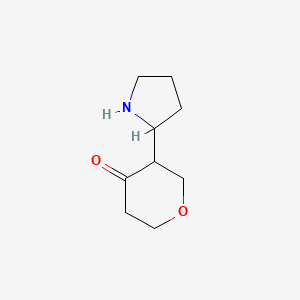
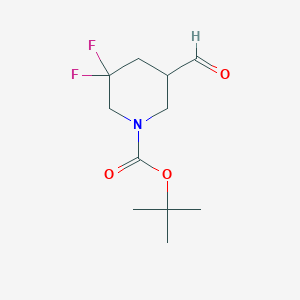

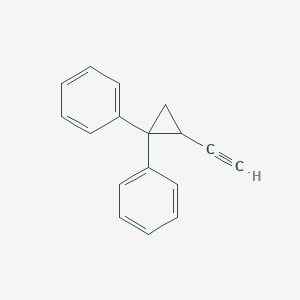
![N-{[3-(aminomethyl)phenyl]methyl}acetamide](/img/structure/B13065367.png)
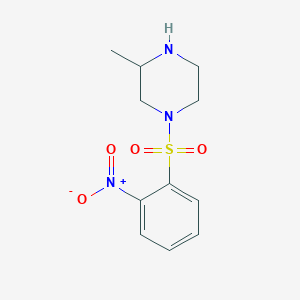
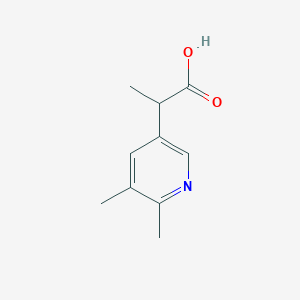
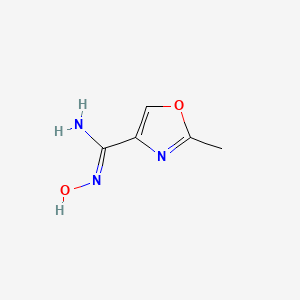
![4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13065395.png)
